3-bromo-N'-(2-hydroxybenzylidene)benzohydrazide
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Overview
Description
3-bromo-N’-(2-hydroxybenzylidene)benzohydrazide is an organic compound with the molecular formula C14H11BrN2O2 and a molecular weight of 319.16 g/mol . This compound is part of the hydrazone family, which is known for its diverse biological activities and applications in various fields of research.
Preparation Methods
The synthesis of 3-bromo-N’-(2-hydroxybenzylidene)benzohydrazide typically involves the condensation reaction between 3-bromobenzohydrazide and 2-hydroxybenzaldehyde . The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization from ethanol.
Chemical Reactions Analysis
3-bromo-N’-(2-hydroxybenzylidene)benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-bromo-N’-(2-hydroxybenzylidene)benzohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Industry: The compound can be used in the synthesis of other organic compounds and materials.
Mechanism of Action
The mechanism of action of 3-bromo-N’-(2-hydroxybenzylidene)benzohydrazide involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to its antibacterial and antifungal effects . The molecular pathways involved include the disruption of cell wall synthesis and inhibition of protein synthesis in microorganisms.
Comparison with Similar Compounds
Similar compounds to 3-bromo-N’-(2-hydroxybenzylidene)benzohydrazide include:
2-bromo-N’-(2-hydroxybenzylidene)benzohydrazide: Similar structure but with a different position of the bromine atom.
3-chloro-N’-(2-hydroxybenzylidene)benzohydrazide: Similar structure but with a chlorine atom instead of bromine.
3-bromo-N’-(3-ethoxy-4-hydroxybenzylidene)benzohydrazide: Similar structure but with additional ethoxy and hydroxy groups.
The uniqueness of 3-bromo-N’-(2-hydroxybenzylidene)benzohydrazide lies in its specific substitution pattern and the resulting biological activities, which may differ from those of its analogs.
Properties
CAS No. |
116324-95-9 |
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Molecular Formula |
C14H11BrN2O2 |
Molecular Weight |
319.15 g/mol |
IUPAC Name |
3-bromo-N-[(E)-(2-hydroxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H11BrN2O2/c15-12-6-3-5-10(8-12)14(19)17-16-9-11-4-1-2-7-13(11)18/h1-9,18H,(H,17,19)/b16-9+ |
InChI Key |
QEXIQGCBAFBJNW-CXUHLZMHSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC(=CC=C2)Br)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC(=CC=C2)Br)O |
Origin of Product |
United States |
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